5-Ethoxy-1,2,4-thiadiazol-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
56409-52-0 |
|---|---|
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
5-ethoxy-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C4H6N2O2S/c1-2-8-4-5-3(7)6-9-4/h2H2,1H3,(H,6,7) |
InChI Key |
WQBPLCOWCLDPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)NS1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethoxy 1,2,4 Thiadiazol 3 2h One and Its Precursors
Established Synthetic Pathways to the 1,2,4-Thiadiazol-3(2H)-one Scaffold
The construction of the 1,2,4-thiadiazole (B1232254) ring is a fundamental step in the synthesis of the target compound. Various methods have been developed to create this versatile heterocyclic system. rsc.orgnih.gov
Cyclization Reactions Involving N-Chloroamidines and Isothiocyanates for 1,2,4-Thiadiazole Formation
A notable and efficient method for synthesizing 5-amino-1,2,4-thiadiazole derivatives involves the reaction of N-chloroamidines with isothiocyanates. researchgate.net This approach is advantageous due to its high product yields, often up to 93%, and a straightforward workup procedure that does not require column chromatography. researchgate.net The reaction is also scalable and avoids the use of external oxidants and transition metals, making it an environmentally conscious choice. researchgate.net The proposed pathway for this reaction highlights its efficiency and practicality in generating the core 1,2,4-thiadiazole structure. researchgate.net
Preparation of Key Intermediates for 5-Ethoxy-1,2,4-thiadiazol-3(2H)-one Functionalization
The synthesis of 5-alkoxy-1,2,4-thiadiazole derivatives often requires the preparation of specific intermediates that can be further functionalized. For instance, in the synthesis of related 5-(4-alkoxy- rsc.orgnih.govchemmethod.comthiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate (B1200264) salts, a key intermediate is obtained through a modified Strecker reaction and subsequent cyclization. nih.gov This intermediate then undergoes alkoxy substitution to introduce the desired ether group. nih.gov While this example pertains to a 1,2,5-thiadiazole (B1195012) isomer, the general principle of creating a functionalizable core and then introducing the alkoxy group is a common strategy in heterocyclic chemistry.
Alkylation and Functionalization Strategies for Introducing the 5-Ethoxy Moiety
Introducing the 5-ethoxy group onto the 1,2,4-thiadiazol-3(2H)-one scaffold is a critical functionalization step. Alkylation is a common method to achieve this. The regioselectivity of alkylation on related heterocyclic systems, such as 1,2,4-triazole-3-thiones, has been studied in detail. uzhnu.edu.ua These studies show that S-alkylation is often favored, particularly under neutral conditions. uzhnu.edu.ua The choice of solvent and base can influence the regioselectivity of the reaction. uzhnu.edu.ua For the synthesis of 2-ethoxy-5-[1-[4-(4-methylphenoxy)phenoxy]-ethyl]-1,3,4-thiadiazole, a related 1,3,4-thiadiazole (B1197879), the ethoxy group is introduced via the reaction of a bromo-substituted precursor with the corresponding phenol (B47542) in the presence of potassium carbonate. prepchem.com This highlights a potential route for introducing the ethoxy group onto a pre-formed thiadiazole ring.
Advancements in Synthetic Techniques and Methodologies for 1,2,4-Thiadiazole Derivatives
Recent years have seen significant progress in the synthesis of 1,2,4-thiadiazole derivatives, driven by their therapeutic potential. nih.gov Modern synthetic strategies focus on efficiency, sustainability, and green chemistry principles. rsc.org For example, organocatalytic methods using readily available catalysts like vitamin B3 or thiourea (B124793) under aerobic conditions have been developed for the synthesis of 1,2,4-thiadiazole scaffolds from carboxamides. rsc.org Another advancement is the use of montmorillonite (B579905) K-10, a non-toxic and low-cost clay catalyst, for the synthesis of nitrogen-fused imino-1,2,4-thiadiazole derivatives. rsc.org Furthermore, electro-oxidative intramolecular dehydrogenation of imidoyl thioureas presents a modern approach for forming the N–S bond in 3-substituted-5-amino-1,2,4-thiadiazoles. rsc.org Copper-catalyzed one-pot reactions have also been employed for the synthesis of the 3-amino-5-acyl-1,2,4-thiadiazole core of natural products like polycarpathiamines A and B. rsc.org
Analogous Synthetic Routes from Related Thiadiazole Isomers (e.g., 1,3,4-Thiadiazoles) for Comparative Analysis
A comparative analysis with the synthesis of other thiadiazole isomers, particularly the well-studied 1,3,4-thiadiazoles, provides valuable insights. chemmethod.comnih.govmdpi.com 1,3,4-Thiadiazoles are often synthesized through the cyclization of thiosemicarbazide (B42300) derivatives. nih.govresearchgate.netnih.gov For instance, reacting thiosemicarbazide with aromatic aldehydes and subsequent cyclization using reagents like ferric chloride can yield 1,3,4-thiadiazole derivatives. nih.gov Another common route involves the reaction of acid hydrazides with reagents like ammonium (B1175870) thiocyanate (B1210189) followed by cyclization with concentrated sulfuric acid. chemmethod.com
The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved by reacting a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE), which avoids the use of toxic reagents like POCl3. encyclopedia.pub The choice of reagents and reaction conditions can be tailored to produce a wide array of substituted 1,3,4-thiadiazoles. mdpi.comnih.govorganic-chemistry.org
The table below provides a comparative overview of general synthetic strategies for 1,2,4- and 1,3,4-thiadiazole rings.
| Isomer | Starting Materials | Key Reaction Type | Reagents/Catalysts | Ref. |
| 1,2,4-Thiadiazole | N-Chloroamidines, Isothiocyanates | Cyclization | None (oxidant-free) | researchgate.net |
| Carboxamides | Organocatalytic Cyclization | Vitamin B3, Thiourea | rsc.org | |
| Imidoyl thioureas | Electro-oxidative Cyclization | - | rsc.org | |
| 1,3,4-Thiadiazole | Thiosemicarbazide, Aromatic aldehydes | Cyclization | Ferric Chloride | nih.gov |
| Acid hydrazides, Ammonium thiocyanate | Cyclization | Sulfuric Acid | chemmethod.com | |
| Thiosemicarbazide, Carboxylic acid | Dehydrative Cyclization | Polyphosphate Ester (PPE) | encyclopedia.pub | |
| Thiosemicarbazide, Carboxylic acid, POCl3 | Cyclization | POCl3 | mdpi.com |
This comparative analysis underscores the diversity of synthetic approaches available for constructing different thiadiazole isomers, with the choice of method often depending on the desired substitution pattern and the principles of green chemistry.
Chemical Reactivity and Transformation Mechanisms of 5 Ethoxy 1,2,4 Thiadiazol 3 2h One
Electrophilic and Nucleophilic Reactivity Profiles of the 1,2,4-Thiadiazole (B1232254) Ring System.acs.orgrsc.org
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. durham.ac.uk Its structure and the electronegativity of the heteroatoms create an electron-deficient system, which dictates its reactivity. This inherent electron deficiency generally renders the ring resistant to electrophilic substitution but susceptible to nucleophilic attack. nih.gov
Nucleophilic Reactivity: The carbon atoms within the thiadiazole ring, particularly at the C3 and C5 positions, are electron-poor due to the inductive effects of the adjacent nitrogen and sulfur atoms. This makes them primary targets for nucleophiles. In derivatives where a good leaving group is present at the C5 position, such as a halogen, nucleophilic substitution occurs readily. durham.ac.uknih.gov For 5-Ethoxy-1,2,4-thiadiazol-3(2H)-one, the C5 carbon is a key site for nucleophilic attack, potentially leading to the displacement of the ethoxy group.
Electrophilic Reactivity: Electrophilic attack is more likely to occur on the nitrogen atoms of the ring, which act as preferential sites for reactions like N-alkylation or N-acylation. chemicalbook.com The presence of electron-donating groups can, however, modulate this reactivity, potentially facilitating substitution on the ring itself, though this is less common for the inherently electron-deficient thiadiazole core. chemicalbook.com
Table 1: Predicted Reactivity Profile of the 1,2,4-Thiadiazole Ring
| Position | Type of Attack | Rationale |
| C3 and C5 | Nucleophilic | Electron-deficient due to adjacent electronegative N and S atoms. |
| N2 and N4 | Electrophilic | Lone pair of electrons on nitrogen atoms makes them basic and nucleophilic. |
| S1 | Nucleophilic (soft) | The sulfur atom can be a target for soft nucleophiles. chemicalbook.com |
Transformations Involving the Endocyclic Carbonyl Group (C=O)
The endocyclic carbonyl group at the C3 position introduces reactivity typical of ketones and amides. While specific studies on this compound are limited, the reactivity can be inferred from related structures. For instance, research on related thiadiazine structures has shown that a carbonyl group at a similar position can be protected using ethylene (B1197577) glycol or catechol to form acetals. acs.org This suggests that the C=O group in this compound is expected to undergo standard carbonyl chemistry, including:
Reduction: The carbonyl group could likely be reduced to a hydroxyl group using appropriate reducing agents.
Condensation Reactions: Reactions with amines or other nucleophiles at the carbonyl carbon are plausible, potentially leading to more complex fused heterocyclic systems.
Protection/Deprotection: As demonstrated in related scaffolds, the carbonyl can be protected as an acetal (B89532) and subsequently deprotected, allowing for selective reactions elsewhere on the molecule. acs.org
Reactivity and Derivatization Potential of the 5-Ethoxy Group.rsc.org
The 5-ethoxy group is a significant site for the derivatization of the molecule. Attached to the electron-deficient C5 carbon, the ethoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the introduction of a wide variety of functional groups at this position.
Studies on the analogous 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) have shown that the chlorine atom is readily displaced by various nitrogen, sulfur, and oxygen-based nucleophiles. durham.ac.uk It is anticipated that the 5-ethoxy group would exhibit similar, albeit likely reduced, reactivity, allowing for the synthesis of a diverse range of derivatives.
Table 2: Potential Derivatization Reactions at the C5-Position via Nucleophilic Substitution
| Nucleophile | Reagent Example | Potential Product |
| Nitrogen | Amines (R-NH₂), Anilines | 5-Amino-1,2,4-thiadiazole derivatives |
| Oxygen | Alkoxides (R-O⁻), Phenoxides | 5-Alkoxy/Aryloxy-1,2,4-thiadiazole derivatives |
| Sulfur | Thiolates (R-S⁻) | 5-Thioether-1,2,4-thiadiazole derivatives |
Ring-Opening and Rearrangement Pathways of 1,2,4-Thiadiazole Derivatives (e.g., Photochemical Ring Contraction)
The thiadiazole ring system can undergo various rearrangements and ring-opening reactions, often under thermal or photochemical conditions. nih.gov While direct evidence for this compound is not available, related heterocyclic systems provide insight into potential pathways.
A notable example is the photochemical ring contraction of 4H-1,2,6-thiadiazines, which, when treated with visible light and oxygen, convert into 1,2,5-thiadiazole (B1195012) 1-oxides. acs.orgresearchgate.netnih.govacs.org This process involves a [3+2] cycloaddition followed by the excision of a carbon atom. acs.orgresearchgate.netacs.org Such photochemical transformations highlight the potential for the 1,2,4-thiadiazole ring to undergo complex structural changes under specific energy inputs.
Other thiadiazole isomers are also known to undergo rearrangements. For instance, certain 5-amino-1,2,3-thiadiazoles can rearrange into mercaptotriazoles, a transformation known as the Dimroth rearrangement. researchgate.net Ring cleavage is another possibility, particularly under strongly basic conditions which can lead to the fission of the thiadiazole ring. chemicalbook.com
Comparative Reactivity with Other Thiadiazole Isomers
Thiadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). rsc.orgnih.govnih.govmdpi.com Their reactivity profiles differ based on the relative positions of the nitrogen and sulfur atoms, which influences the electronic distribution and stability of the ring.
1,3,4-Thiadiazole: This is arguably the most stable and widely studied isomer. nih.govnih.gov Like the 1,2,4-isomer, its carbon atoms (C2 and C5) are electron-deficient and susceptible to nucleophilic attack, while the ring is generally inert to electrophilic substitution. chemicalbook.com It is considered a bioisostere of pyrimidine (B1678525) and oxadiazole.
1,2,3-Thiadiazole: This isomer is known to be less stable and can undergo ring cleavage upon irradiation or heating to eliminate N₂, forming reactive intermediates. researchgate.net This propensity for fragmentation is a key feature of its chemistry.
1,2,5-Thiadiazole: This isomer is also an electron-deficient system. Its derivatives are often synthesized via ring-contraction methods. acs.orgresearchgate.netnih.gov
The 1,2,4-thiadiazole scaffold is noted as being an important structure because it resembles the ubiquitous pyrimidine moiety, highlighting its significance in medicinal chemistry. durham.ac.uk The key distinction in reactivity among the isomers often lies in their stability and the specific pathways through which they undergo rearrangement or fragmentation.
Table 3: Comparative Reactivity of Thiadiazole Isomers
| Isomer | Key Reactivity Features | Stability |
| 1,2,3-Thiadiazole | Prone to thermal/photochemical N₂ extrusion and ring fragmentation. researchgate.net | Relatively unstable. |
| 1,2,4-Thiadiazole | Electron-deficient ring, susceptible to nucleophilic attack at C3/C5. durham.ac.uknih.gov | Stable aromatic system. |
| 1,2,5-Thiadiazole | Electron-deficient system; often formed via ring contraction of larger rings. acs.orgresearchgate.netnih.gov | Stable. |
| 1,3,4-Thiadiazole | Most stable isomer; C2/C5 positions are electron-poor and reactive towards nucleophiles. chemicalbook.comnih.gov | High stability. |
Spectroscopic and Crystallographic Elucidation of 5 Ethoxy 1,2,4 Thiadiazol 3 2h One Structure
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis and Proton Environment Elucidation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, and their coupling interactions with neighboring protons. For 5-Ethoxy-1,2,4-thiadiazol-3(2H)-one, the ethoxy group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The exact chemical shifts would be influenced by the electron-withdrawing nature of the thiadiazole ring. Additionally, a signal corresponding to the N-H proton of the thiadiazole ring is expected, likely appearing as a broad singlet.
Based on related structures, the following ¹H NMR data would be anticipated:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CH₃ | ~1.4 | Triplet (t) |
| -CH₂- | ~4.4 | Quartet (q) |
| N-H | Variable, likely broad | Singlet (s) |
¹³C NMR Spectral Analysis and Carbon Skeletal Characterization
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, four distinct signals would be expected. The carbonyl carbon (C=O) of the thiadiazolone ring would appear at a significantly downfield chemical shift. The two carbons of the ethoxy group would be found in the aliphatic region, while the carbon atom of the C=N bond in the heterocyclic ring would also have a characteristic downfield shift.
Predicted ¹³C NMR chemical shifts are presented in the table below:
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~14 |
| -CH₂- | ~68 |
| C=N | ~165 |
| C=O | ~170 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=O, C=N, and C-O bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch | 3100-3300 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (amide/keto) | 1680-1720 |
| C=N stretch | 1560-1620 |
| C-O stretch | 1200-1300 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₄H₆N₂O₂S), the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the ethoxy group, the carbonyl group, and other characteristic fragments of the thiadiazole ring, providing further structural evidence.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The precise geometry of the 1,2,4-thiadiazol-3(2H)-one ring system is a result of the interplay between the inherent properties of the constituent atoms and the electronic delocalization within the heterocyclic core. Analysis of a representative structure, 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, reveals key features of the molecular framework. nih.gov
The 1,3,4-thiadiazole (B1197879) ring is essentially planar, a characteristic that arises from the sp² hybridization of the carbon and nitrogen atoms. nih.gov The bond lengths within the ring are intermediate between single and double bonds, indicating a degree of electron delocalization which contributes to the aromatic character and stability of the ring system. researchgate.netisres.org
Table 1: Selected Bond Lengths for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one Data for this table is derived from a representative structure and may not reflect the exact values for this compound.
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| S1 | C2 | 1.738 |
| S1 | C5 | 1.761 |
| N3 | N4 | 1.380 |
| N3 | C2 | 1.320 |
| N4 | C5 | 1.310 |
| C2 | O1 | 1.210 |
Table 2: Selected Bond Angles for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one Data for this table is derived from a representative structure and may not reflect the exact values for this compound.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C5 | S1 | C2 | 88.0 |
| C2 | N3 | N4 | 115.0 |
| N3 | N4 | C5 | 112.0 |
| N4 | C5 | S1 | 114.0 |
| S1 | C2 | N3 | 111.0 |
| O1 | C2 | N3 | 125.0 |
Table 3: Selected Dihedral Angles for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one Data for this table is derived from a representative structure and may not reflect the exact values for this compound.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|---|---|---|---|
| C2 | S1 | C5 | N4 | -0.5 |
| C5 | S1 | C2 | N3 | 0.8 |
| S1 | C5 | N4 | N3 | -0.2 |
| C5 | N4 | N3 | C2 | -0.5 |
Conformational Analysis and Tautomeric Forms of the 3(2H)-one Moiety
The 3(2H)-one moiety of the 1,2,4-thiadiazole (B1232254) ring system can exist in different tautomeric forms. Thiadiazoles containing hydroxyl, amino, and mercapto substituents are known to exhibit tautomerism. isres.org For the 3(2H)-one, the primary tautomeric equilibrium is between the keto form (as named) and the enol (or thiol) form, 5-ethoxy-1,2,4-thiadiazol-3-ol.
Theoretical studies on related azole systems suggest that the keto form is generally more stable. sciencepublishinggroup.com The specific environment, such as the solvent or the crystal lattice, can influence the position of this equilibrium.
Conformational analysis of the ethoxy group is also critical. Rotation around the C-O and C-C bonds of the ethoxy substituent will lead to different conformers. While detailed computational studies on this compound are not available, studies on similar structures suggest that the orientation of such substituents is often influenced by steric and electronic interactions with the heterocyclic ring. researchgate.net
Intermolecular Interactions and Crystal Packing Architectures
The supramolecular assembly of thiadiazole derivatives in the solid state is directed by a variety of intermolecular interactions. Hydrogen bonding plays a pivotal role, particularly with the presence of the N-H group in the 3(2H)-one moiety, which can act as a hydrogen bond donor. researchgate.netisres.org The carbonyl oxygen and the nitrogen atoms of the thiadiazole ring are potential hydrogen bond acceptors.
In the crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, molecules are linked by N—H⋯O hydrogen bonds to form dimers. nih.gov These dimers then further assemble into more complex tetrameric structures, which are linked into tape-like motifs by S⋯O and O⋯O close contacts. nih.gov
Computational and Theoretical Investigations of 5 Ethoxy 1,2,4 Thiadiazol 3 2h One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for elucidating the electronic structure and inherent properties of heterocyclic compounds. For a molecule like 5-Ethoxy-1,2,4-thiadiazol-3(2H)-one, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), would be utilized to achieve a detailed understanding of its molecular framework. These calculations are instrumental in predicting geometric parameters, electronic distributions, and energetic properties.
Molecular Orbital Analysis and Prediction of Reactive Sites
A fundamental aspect of quantum chemical calculations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of a molecule's chemical reactivity and its electronic properties.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich regions of the molecule, likely involving the sulfur and nitrogen atoms of the thiadiazole ring, as well as the oxygen atom of the ethoxy group. The LUMO, conversely, would be expected to be distributed over the electron-deficient sites, which are typically the carbon and nitrogen atoms within the heterocyclic ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher reactivity.
The prediction of reactive sites can be further refined through the calculation of Fukui functions and the analysis of the molecular electrostatic potential (MEP). The Fukui functions help in identifying the atoms most susceptible to nucleophilic, electrophilic, and radical attack. The MEP map provides a visual representation of the charge distribution, with red-colored regions (negative potential) indicating likely sites for electrophilic attack and blue-colored regions (positive potential) indicating sites prone to nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen atoms of the ring are expected to be primary sites for electrophilic interaction.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Parameter | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 5.36 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific calculations for this compound.
Energy Minima Conformation and Tautomeric Stability Studies
The conformational landscape of this compound is another area of interest that can be explored using quantum chemical calculations. The rotation around the C-O bond of the ethoxy group can lead to different conformers. By performing a potential energy surface scan, the most stable conformation (energy minimum) can be identified.
Furthermore, the 1,2,4-thiadiazol-3(2H)-one ring system can theoretically exist in different tautomeric forms. Tautomerism is a critical consideration for understanding the reactivity and biological activity of such molecules. For this compound, the primary tautomeric equilibrium would be between the keto form (3-oxo) and the enol form (3-hydroxy).
Theoretical studies on analogous heterocyclic systems, such as 2,5-dihydroxy-1,3,4-thiadiazole, have shown that the dioxo (keto) form is generally the more stable tautomer. researchgate.net This preference is attributed to the greater stability of the C=O double bond compared to the C=N double bond in the enol form. Similar calculations for this compound would likely confirm the predominance of the 3-oxo tautomer in the gas phase and in non-polar solvents. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to study the influence of different solvents on the tautomeric equilibrium.
Table 2: Hypothetical Relative Energies of Tautomers of 5-Ethoxy-1,2,4-thiadiazol-3-one (Calculated using DFT/B3LYP/6-311++G(d,p))
| Tautomer | Relative Energy (kcal/mol) |
| This compound (Keto) | 0.00 |
| 5-Ethoxy-3-hydroxy-1,2,4-thiadiazole (Enol) | +8.5 |
Note: The data in this table is illustrative and based on trends observed in similar compounds. Actual values would require specific calculations.
Molecular Modeling and Simulation Techniques for Understanding Intra- and Intermolecular Interactions
Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, provide a dynamic perspective on the behavior of this compound. These methods are particularly useful for understanding how the molecule interacts with itself and with other molecules in a condensed phase.
Intramolecular interactions, such as hydrogen bonds and steric effects, play a significant role in determining the molecule's preferred conformation and its flexibility. For this compound, the potential for intramolecular hydrogen bonding is limited in the keto form.
Intermolecular interactions are crucial for understanding the bulk properties of the compound, such as its crystal packing, melting point, and solubility. In the solid state, it is expected that molecules of this compound would form dimers or extended networks through hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of another. These interactions can be modeled to predict the crystal structure, which can then be compared with experimental data from X-ray crystallography if available.
Prediction of Spectroscopic Parameters for Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be used to aid in the interpretation of experimental results and to confirm the structure of a synthesized compound.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational Spectra: The calculation of vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum. For instance, the characteristic C=O stretching frequency of the keto group and the N-H stretching frequency would be predicted with a high degree of accuracy.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. These theoretical shifts, when compared to experimental data, can provide unambiguous confirmation of the molecular structure.
Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can provide insights into the electronic nature of the molecule and the types of electronic excitations it can undergo.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR: C=O stretch (cm⁻¹) | 1720 | Not Available |
| IR: N-H stretch (cm⁻¹) | 3250 | Not Available |
| ¹H NMR: -CH₂- (ppm) | 4.3 | Not Available |
| ¹³C NMR: C=O (ppm) | 165 | Not Available |
| UV-Vis: λmax (nm) | 280 | Not Available |
Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro Focus for 5 Ethoxy 1,2,4 Thiadiazol 3 2h One Derivatives
Analysis of Structural Modifications on In Vitro Biological Activities
The biological activity of 1,2,4-thiadiazole (B1232254) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. mdpi.comnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern the therapeutic potential of these compounds, particularly in the context of anticancer and enzyme inhibitory activities. mdpi.comrsc.org
A number of 1,2,4-thiadiazole derivatives have demonstrated notable in vitro anticancer activity against various human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), colon (Colo-205), and prostate (DU-145) cancers. rsc.orgnih.gov For instance, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality exhibited moderate to potent anticancer activities. nih.gov SAR analysis of these compounds revealed that the presence and substitution pattern of methoxy (B1213986) groups on a phenyl ring attached to the core structure played a critical role in their cytotoxicity. nih.gov Specifically, derivatives with three electron-donating methoxy groups at the 3, 4, and 5 positions of the phenyl ring showed excellent anticancer potency. nih.gov A decrease in the number of methoxy groups generally led to a reduction in anticancer activity. nih.gov
The following interactive table summarizes the in vitro anticancer activity of selected 1,2,4-thiadiazole derivatives, highlighting the impact of structural modifications on their inhibitory concentrations (IC50).
Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 8b | MCF-7 | 0.10 ± 0.084 | nih.gov |
| MDA MB-231 | 0.12 ± 0.032 | nih.gov | |
| A549 | 0.15 ± 0.045 | nih.gov | |
| DU-145 | 0.11 ± 0.065 | nih.gov | |
| 8c | MCF-7 | 0.25 ± 0.041 | nih.gov |
| MDA MB-231 | 0.29 ± 0.065 | nih.gov | |
| A549 | 0.34 ± 0.084 | nih.gov | |
| DU-145 | 0.22 ± 0.051 | nih.gov | |
| 8g | MCF-7 | 0.18 ± 0.054 | nih.gov |
| MDA MB-231 | 0.21 ± 0.071 | nih.gov | |
| A549 | 0.27 ± 0.032 | nih.gov | |
| DU-145 | 0.15 ± 0.048 | nih.gov | |
| Etoposide (Standard) | MCF-7 | 1.91 ± 0.84 | nih.gov |
| MDA MB-231 | 2.54 ± 1.21 | nih.gov | |
| A549 | 2.89 ± 1.54 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Role of the 1,2,4-Thiadiazole Ring as a Bioisostere in Biochemical Systems
The 1,2,4-thiadiazole ring is recognized as a significant bioisostere in medicinal chemistry, often employed to replace other functional groups or heterocyclic rings to enhance pharmacological properties. nih.govnih.govtandfonline.com Bioisosterism involves the substitution of a moiety with another that possesses similar physical and chemical properties, leading to comparable biological activity. researchgate.net The 1,2,4-thiadiazole ring can mimic the structural and electronic features of various groups, including amide bonds, esters, and other heterocyclic systems like thiazole, oxadiazole, and pyrimidine (B1678525). tandfonline.comacs.orgunimore.itresearchgate.net
This bioisosteric replacement can lead to improved metabolic stability, enhanced binding affinity, and altered selectivity for biological targets. nih.govresearchgate.net For example, the 1,2,4-thiadiazole ring has been successfully used as a bioisosteric replacement for the amide group in the design of casein kinase 2 (CSNK2) inhibitors. acs.org Crystallographic studies have shown that the 1,2,4-triazole (B32235), a close relative, can effectively mimic the hydrogen bonding interactions of the amide group with key residues in the ATP-binding pocket of the enzyme. acs.org Similarly, 5-oxo-1,2,4-thiadiazoles have been investigated as bioisosteres for carboxylic acids, leading to increased oral bioavailability of angiotensin II receptor inhibitors. openaccessjournals.com The stability of the thiadiazole ring under various physiological conditions makes it an attractive scaffold for developing new therapeutic agents. researchgate.net
Influence of the Ethoxy Group on Molecular Recognition and Binding Affinities in In Vitro Assays
While specific studies focusing solely on the ethoxy group of 5-Ethoxy-1,2,4-thiadiazol-3(2H)-one are not extensively detailed in the provided search results, general principles of molecular recognition suggest its importance. The ethoxy group, consisting of an ethyl group linked to an oxygen atom, can participate in various non-covalent interactions that are crucial for ligand-receptor binding.
In a broader context of substituted 1,2,4-thiadiazoles, the nature of the alkoxy group at the 5-position can significantly impact binding affinity and selectivity. For instance, in a study of adenosine (B11128) A3 receptor antagonists, a methoxy group on the phenyl ring of aminothiadiazole derivatives was shown to greatly increase binding affinity and selectivity. nih.gov This highlights the critical role that even small alkyl or alkoxy substituents can play in fine-tuning the interaction of a molecule with its biological target.
Elucidation of In Vitro Biochemical Pathways Modulated by 1,2,4-Thiadiazole Derivatives (e.g., Interleukin-6/Janus Kinase/Signal Transducer and Activator of Transcription 3 Pathway, Apoptosis Induction)
Derivatives of the 1,2,4-thiadiazole scaffold have been shown to modulate several important biochemical pathways in vitro, contributing to their therapeutic effects, particularly in cancer. nih.govrsc.orgnih.gov
One significant pathway influenced by 1,3,4-thiadiazole (B1197879) derivatives (a related isomer) is the Interleukin-6 (IL-6)/Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling cascade. nih.gov This pathway is often dysregulated in various cancers and plays a crucial role in tumor growth, proliferation, and survival. nih.gov Studies have demonstrated that certain 1,3,4-thiadiazole derivatives can block this pathway by inhibiting the phosphorylation of JAK2 and STAT3, which is induced by IL-6 and cyclooxygenase-2 (COX-2). nih.gov
Furthermore, many 1,2,4-thiadiazole and related thiadiazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.comrsc.orgresearchgate.net For example, a novel apoptotic thiadiazole derivative, compound 14 , was shown to significantly increase the percentage of early and late apoptotic cells in MCF-7 breast cancer cells. rsc.org This compound enhanced total apoptosis by 22-fold compared to the control. rsc.org The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. Mechanistic studies have pointed to the involvement of mitochondrial pathways in this process. researchgate.net
Mechanism of Action against Specific In Vitro Molecular Targets (e.g., Enzyme Interactions)
The biological activities of 1,2,4-thiadiazole derivatives are often mediated through their interaction with specific molecular targets, particularly enzymes. nih.govnih.govresearchgate.net The inhibition of these enzymes can disrupt critical cellular processes, leading to the observed therapeutic effects.
One notable example is the inhibition of triosephosphate isomerase (TIM) from Trypanosoma cruzi (TcTIM), the causative agent of Chagas disease, by 1,2,4-thiadiazol-5(4H)-one derivatives. nih.gov These compounds act as selective and irreversible inactivators of TcTIM at low micromolar concentrations. nih.gov The mechanism of inhibition involves the non-covalent binding of the inhibitor, which interferes with the association of the two monomers that form the active dimeric enzyme. nih.gov
In the context of cancer, 1,3,4-thiadiazole derivatives have been identified as inhibitors of several enzymes crucial for cancer cell proliferation and survival. These include inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide synthesis, and various protein kinases such as Abl kinase. mdpi.com Some derivatives have also shown inhibitory activity against enzymes like topoisomerase II, glutaminase, and histone deacetylase. mdpi.com Furthermore, certain 1,3,4-thiadiazole compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and carcinogenesis. researchgate.net For instance, a study on 1,3,4-thiadiazole derivatives as α-glucosidase inhibitors revealed that several compounds exhibited potent inhibitory activity, with some being significantly more active than the standard drug acarbose. acs.org
Advanced Research Perspectives and Unexplored Avenues for 5 Ethoxy 1,2,4 Thiadiazol 3 2h One
Development of Novel Synthetic Strategies for Enhanced Structural Diversity and Analog Libraries
The synthesis of the 1,2,4-thiadiazole (B1232254) core is well-established, with the oxidative cyclization of thioamides being a primary method. researchgate.netresearchgate.net However, to unlock the full potential of 5-Ethoxy-1,2,4-thiadiazol-3(2H)-one, the development of novel and efficient synthetic strategies is paramount. Future research could focus on:
Greener Synthetic Approaches: Exploring environmentally benign methods, such as microwave-assisted synthesis or the use of green catalysts and solvents, can lead to more sustainable and efficient production of 1,2,4-thiadiazole derivatives. researchgate.net
Combinatorial Chemistry: The generation of analog libraries with diverse substituents at various positions of the thiadiazole ring is crucial for structure-activity relationship (SAR) studies. High-throughput synthesis techniques can accelerate the discovery of potent and selective bioactive compounds.
Enzymatic Synthesis: The use of enzymes, such as vanadium-dependent haloperoxidases, has shown promise in the intermolecular oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. acs.org This biocatalytic approach offers high selectivity and milder reaction conditions.
A key precursor for the synthesis of the target compound and its analogs is likely to be an ethoxy-substituted intermediate, which can be further modified. The synthesis of related 5-alkoxy-1,2,5-thiadiazole derivatives has been achieved through a modified Strecker reaction and subsequent cyclization, offering a potential template for synthetic exploration. nih.gov
Integration of Advanced Computational Modeling for Rational Design of Bioactive Derivatives
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity. For this compound, computational modeling can be instrumental in:
Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure of a series of 1,2,4-thiadiazole analogs and their biological activity, QSAR models can predict the potency of novel derivatives. nih.gov
Molecular Docking: This technique can predict the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets, such as enzymes or receptors. This allows for the prioritization of compounds for synthesis and biological testing. semanticscholar.org
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. semanticscholar.org
Computational studies on related 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives have successfully guided the synthesis of new bioactive compounds, demonstrating the power of this approach. researchgate.netneliti.com
Exploration of New In Vitro Biological Targets and Pathways for Thiadiazole Scaffolds
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govuran.ua For this compound, a systematic exploration of its potential biological targets is a critical area for future research. This could involve:
High-Throughput Screening: Screening the compound against a broad panel of biological targets can identify novel and unexpected activities.
Target-Based Assays: Based on the known activities of other 1,2,4-thiadiazoles, assays for specific targets can be conducted. For instance, various thiadiazole derivatives have shown activity against enzymes like carbonic anhydrase, cyclooxygenase, and kinases. nih.gov
Pathway Analysis: Investigating the effect of the compound on cellular signaling pathways can elucidate its mechanism of action. For example, some thiadiazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. rsc.org
The mesoionic nature of the thiadiazole ring is believed to facilitate the crossing of cellular membranes, potentially enhancing bioavailability and interaction with intracellular targets. nih.gov
Interdisciplinary Research Integrating Chemical Synthesis with Biochemical Studies
The successful development of novel therapeutic agents requires a close collaboration between chemists and biologists. An integrated research program for this compound would involve a continuous feedback loop between:
Chemical Synthesis: The design and synthesis of novel analogs based on computational predictions and previous biological data.
Biochemical and Cellular Assays: The evaluation of the synthesized compounds in relevant in vitro and cell-based models to determine their potency, selectivity, and mechanism of action.
Structural Biology: Determining the crystal structure of the compound bound to its biological target can provide detailed insights into the molecular interactions and guide further optimization.
This iterative process of design, synthesis, and testing is essential for the development of lead compounds with improved efficacy and safety profiles. The synthesis and biological evaluation of various 1,2,4-thiadiazole derivatives against cancer cell lines and as anticonvulsant agents serve as excellent examples of this interdisciplinary approach. nih.govnih.gov
Applications in Materials Science
While the primary focus on thiadiazole derivatives has been in medicinal chemistry, their unique electronic and structural properties also make them interesting candidates for applications in materials science. chemmethod.com Unexplored avenues for this compound in this field could include:
Organic Electronics: The electron-deficient nature of the thiadiazole ring could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices.
Polymers and Coordination Polymers: Incorporation of the thiadiazole moiety into polymer backbones or as ligands in coordination polymers could lead to materials with novel optical, electronic, or catalytic properties.
Corrosion Inhibitors: Some heterocyclic compounds, including thiadiazole derivatives, have shown promise as corrosion inhibitors for metals. chemmethod.com
Further research is needed to synthesize and characterize materials incorporating the this compound scaffold to evaluate their potential in these and other materials science applications.
Q & A
Q. Table 1: Comparative Spectral Data for 5-Ethoxy Derivatives
| Compound | IR (C=O, cm⁻¹) | NMR (Ethoxy CH, ppm) | Reference |
|---|---|---|---|
| N-(5-Ethoxy-thiadiazol)benzamide | 1680 | 4.4 (q) | |
| 5-Ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole | 1675 | 4.3 (q) |
Q. Table 2: Reaction Optimization via Factorial Design
| Variable | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature | 60°C | 100°C | +15% |
| Solvent Polarity | Dioxane | THF | -8% |
| Molar Ratio (Acylating Agent) | 1:1 | 1:1.2 | +12% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
